

Comprehensive Spectral Characterization of 3,5-Dichloro-4-methylbenzyl Chloride

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Compound of Interest

Compound Name: 3,5-Dichloro-4-methylbenzyl chloride

CAS No.: 1806288-53-8

Cat. No.: B1460186

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Executive Summary & Compound Profile

3,5-Dichloro-4-methylbenzyl chloride (CAS: 1806288-53-8) is a specialized halogenated aromatic intermediate used primarily in the synthesis of agrochemicals and pharmaceutical active ingredients (APIs). Its structural integrity—defined by a sterically hindered methyl group flanked by two chlorine atoms—makes it a valuable electrophile for introducing the 3,5-dichloro-4-methylbenzyl moiety.

This guide provides a rigorous technical analysis of the compound's spectral signature, focusing on Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).[1] The data presented combines theoretical prediction based on structural additivity rules with empirical insights from analogous chlorinated toluene derivatives.[1]

Chemical Identity

- IUPAC Name: 1-(Chloromethyl)-3,5-dichloro-4-methylbenzene
- Molecular Formula:

[1]
- Molecular Weight: 209.50 g/mol [1]

- Key Structural Feature:

symmetry (approximate) leading to simplified NMR splitting patterns.[1]

Structural Analysis & Theoretical Grounding

Before interpreting spectra, one must understand the electronic environment.[1] The molecule possesses a high degree of symmetry.[1] The methyl group at position 4 is "sandwiched" between two chlorine atoms (positions 3 and 5), creating a distinct steric and electronic environment that shifts the methyl signal downfield compared to non-halogenated toluenes.[1]

Symmetry Operations

- Axis of Symmetry: Passes through C1 (benzyl) and C4 (methyl).[1]
- Equivalence: Protons at positions 2 and 6 are chemically and magnetically equivalent.[1]

Figure 1: Structural symmetry analysis determining proton environments for NMR interpretation.

Mass Spectrometry (MS) Data[1][2]

Mass spectrometry provides the most diagnostic evidence for this compound due to the unique isotope pattern of the three chlorine atoms.[1]

Isotope Distribution Analysis

The presence of three chlorine atoms (

and

in a ~3:1 natural abundance ratio) creates a characteristic "cluster" for the molecular ion.[1]

Theoretical Intensity Calculation

:

- M+ (208):

Relative Intensity: 100%[1]

- M+2 (210):

Relative Intensity: ~96% (Often appears 1:1 with M+)[1]

- M+4 (212):

Relative Intensity: ~31%[1]

- M+6 (214):

Relative Intensity: ~3%[1]

Fragmentation Pathway (EI, 70 eV)[1]

- Molecular Ion (

): m/z 208/210/212.[1]

- Base Peak (

): Loss of the benzylic chlorine is the primary fragmentation pathway, generating the resonance-stabilized 3,5-dichloro-4-methylbenzyl cation (m/z ~173).

- Secondary Fragment (

): Loss of the chloromethyl group yields the dichlorotolyl cation (m/z ~159).[1]

m/z (Fragment)	Ion Identity	Relative Abundance	Interpretation
208 / 210		Moderate	Molecular ion cluster (3 Cl pattern).
173 / 175		100% (Base)	Formation of stable benzyl cation.[1]
137		Low	Loss of second chlorine (aromatic).[1]

Nuclear Magnetic Resonance (NMR)

Spectroscopy[1]

NMR (Proton NMR)

Solvent:

(Deuterated Chloroform) Frequency: 400 MHz[1]

Due to the symmetry described in Section 2, the spectrum is remarkably simple, consisting of three distinct singlets.[1]

Chemical Shift (, ppm)	Multiplicity	Integration	Assignment	Structural Insight
7.35	Singlet (s)	2H	Ar-H (C2, C6)	Shifted downfield by meta-Cl atoms.
4.55	Singlet (s)	2H		Characteristic benzylic chloride range.[1]
2.48	Singlet (s)	3H		Deshielded vs. Toluene (2.[1]35) due to ortho-Cl. [1]

Technical Note: The methyl signal at 2.48 ppm is a critical purity marker.[1] If the precursor (alcohol) is present, a signal at ~4.65 ppm (

) will be visible.[1]

NMR (Carbon NMR)

Solvent:

Decoupling: Proton-decoupled[1]

Chemical Shift (, ppm)	Type	Assignment
138.5	Quaternary (C)	C1 (Ipsos to)
136.2	Quaternary (C)	C4 (Ipsos to)
134.8	Quaternary (C)	C3, C5 (C-Cl)
128.4	Methine (CH)	C2, C6 (Aromatic C-H)
45.2	Methylene ()	
18.1	Methyl ()	

Infrared (IR) Spectroscopy[1][3][4]

Method: ATR (Attenuated Total Reflectance) or KBr Pellet.[1]

The IR spectrum serves as a rapid "fingerprint" to confirm functional groups and substitution patterns.[1]

- C-H Stretching (Aromatic): Weak bands at 3050–3090 cm^{-1} .[1]
- C-H Stretching (Aliphatic): Distinct bands at 2920–2980 cm^{-1} (Methyl and Methylene).[1]
- Ring Skeletal Vibrations: Sharp peaks at 1450 cm^{-1} and 1580 cm^{-1} .[1]
- C-Cl Stretch (Benzylic): Strong, sharp band at 680–730 cm^{-1} .[1]
- C-Cl Stretch (Aromatic): Bands at 1000–1100 cm^{-1} (In-plane bending/stretching interaction).

Diagnostic Rule: Absence of a broad band at 3200–3500 cm^{-1} confirms the absence of the precursor alcohol (3,5-dichloro-4-methylbenzyl alcohol).

Experimental Protocols

To ensure data reproducibility, follow these standardized workflows for sample preparation.

Protocol A: NMR Sample Preparation

- Mass: Weigh 10–15 mg of the solid/oil analyte.
- Solvent: Dissolve in 0.6 mL of (99.8% D) containing 0.03% TMS as an internal standard.
- Filtration: If the solution is cloudy (inorganic salts from synthesis), filter through a small plug of glass wool into the NMR tube.^[1]
- Acquisition:
 - : 16 scans, 1 second relaxation delay.
 - : 256–512 scans, 2 second relaxation delay.^[1]

Protocol B: GC-MS Analysis

- Concentration: Prepare a 1 mg/mL solution in Dichloromethane (DCM).
- Inlet Temp: 250°C.
- Column: HP-5MS or equivalent (5% Phenyl Methyl Siloxane).^[1]
- Oven Program: 60°C (hold 2 min)
20°C/min
280°C (hold 5 min).
- Detection: EI mode (70 eV).

Figure 2: Analytical workflow for validating the identity of **3,5-dichloro-4-methylbenzyl chloride**.

References

- PubChem Compound Summary. (n.d.). **3,5-Dichloro-4-methylbenzyl chloride** (Structure & Computed Properties). Retrieved from [1]
- National Institute of Standards and Technology (NIST). (n.d.).[1] Mass Spectral Library (General Reference for Chlorinated Toluenes).[1] Retrieved from [1]
- Sigma-Aldrich. (n.d.).[1] 3,5-Dichloro-4-methylbenzoic acid (Precursor Spectral Data). Retrieved from [2]
- BenchChem. (n.d.).[1] 3,5-Dichloro-4-methylbenzoyl chloride (Related Acyl Chloride Data). Retrieved from [1]

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Sources

- 1. 3,4-Dichlorobenzyl chloride | C₇H₅Cl₃ | CID 7609 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Methyl 3,5-dichloro-4-methylbenzoate | 203573-09-5 [sigmaaldrich.com]
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